6-Chloro-5-methoxypyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 6-Chloro-5-methoxypyridin-2-amine is described as a safe and efficient process. It involves a four-step sequence, starting from 2-amino-6-chloropyridine. The crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction .Chemical Reactions Analysis
The synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis .Physical and Chemical Properties Analysis
This compound has a molecular weight of 142.58 g/mol. It has a computed XLogP3-AA of 1.8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 0, an exact mass of 142.0297759 g/mol, and a monoisotopic mass of 142.0297759 g/mol .Scientific Research Applications
Protonation Sites and Hydrogen Bonding
The synthesis and structural characterization of compounds related to 6-Chloro-5-methoxypyridin-2-amine have been studied, showing different protonation sites and hydrogen bonding patterns. This research contributes to understanding the molecular conformations and intermolecular interactions of related compounds (Böck et al., 2021).
Nucleophilic Amination of Methoxypyridines
A new protocol for nucleophilic amination of methoxypyridines, which includes derivatives of this compound, has been developed. This method offers a concise access to various aminopyridines of potential medicinal interest (Pang, Kaga, & Chiba, 2018).
Synthesis of Bicyclic Diaziridines
Research on the synthesis of bicyclic diaziridines from 2-methoxycarbonyl-3-chloro-1-pyrroline, involving a derivative of this compound, has been conducted. This study contributes to the field of synthetic organic chemistry and the development of new molecular structures (Denisenko, Rademacher, & Kostyanovsky, 1998).
Lithiation of Methoxypyridines
Investigations into the lithiation pathway of 2-chloro and 2-methoxypyridine, including derivatives of this compound, have been conducted. This research is significant in the field of organic chemistry, particularly in understanding the reactivity and transformations of such compounds (Gros, Choppin, & Fort, 2003).
Amination of Halopyridines
Studies on the amination of halopyridines, involving compounds related to this compound, have been explored. This research contributes to understanding the mechanisms and products formed during such chemical reactions (Pieterse & Hertog, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As a building block in organic synthesis, its mode of action would depend on the specific reactions it is involved in .
Properties
IUPAC Name |
6-chloro-5-methoxypyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRKDHDEOIXQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696271 | |
Record name | 6-Chloro-5-methoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-76-2 | |
Record name | 6-Chloro-5-methoxy-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886371-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-methoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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